Home > Products > Screening Compounds P147401 > 2-(6-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine
2-(6-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine - 868968-14-3

2-(6-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine

Catalog Number: EVT-2792530
CAS Number: 868968-14-3
Molecular Formula: C17H12ClN5S
Molecular Weight: 353.83
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    Compound Description: This compound is a potent dual inhibitor of c-Met kinase and MDR1/MRP efflux pumps. It exhibits promising anticancer activity against hepatocellular carcinoma (HCC) cells, specifically HepG2 cells, with an IC50 of 3.06 μM, showing greater potency than the known c-Met inhibitor crizotinib (IC50 = 5.15 μM) []. Furthermore, it demonstrates selective inhibition of P-gp and MRP1/2 efflux pumps in cancerous cells (HepG2 and BxPC3) at lower concentrations compared to noncancerous cells (H69 cholangiocytes) [].

    Relevance: While this compound shares the [, , ]triazolo[4,3-b]pyridazine core with the target compound, it features a distinct [, , ]triazine ring system. Additionally, it incorporates a (pyridin-4-ylmethyl)amino substituent instead of the (3-chlorophenyl)methylsulfanyl group present in the target compound. This compound highlights the potential of exploring different substituents and modifications to the core structure for modulating biological activity.

    Compound Description: This series of novel compounds, encompassing both benzamide and sulfonamide derivatives of N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)aniline, was synthesized and evaluated for antimicrobial activity []. The research indicated that these derivatives demonstrate good to moderate activity against various microorganisms [].

    Compound Description: This compound is structurally characterized by X-ray crystallography []. The crystal structure reveals the presence of intermolecular hydrogen bonds involving the phenolic hydroxyl group and the chlorine atom, which contribute to the compound's stability in the solid state [].

    Relevance: Although this compound incorporates a [, , ]triazolo[4,3-a]pyridine moiety, it differs significantly from the target compound. Notably, the triazolopyridine unit is directly linked to the phenol group, whereas the target compound features a pyridazine ring between the triazole and the substituted phenyl ring. This structural difference highlights the diverse arrangements possible within this family of heterocyclic compounds.

    Compound Description: This compound is a high-affinity ligand for the 5-HT1A receptor (Ki = 16 nM) []. It exhibits antidepressant-like activity in the forced swim test in mice, though less potently than its dual-acting 5-HT1A/5-HT7 receptor ligand counterpart, 7b·HCl []. Molecular modeling studies suggest that 7a·HCl binds to the 5-HT1A receptor in an extended conformation and lacks binding affinity for the 5-HT2A receptor [].

    Relevance: This compound shares the [, , ]triazolo[4,3-a]pyridine core with the target compound but lacks the pyridazine ring. Instead, it features a piperazine ring linked to a hexyl chain, which ultimately connects to the triazolopyridine core. Despite these differences, the presence of a 3-chlorophenyl group within the piperazine ring highlights the potential significance of this substituent for biological activity, particularly for interactions with serotonin receptors.

    Compound Description: This compound acts as a dual-acting ligand, targeting both 5-HT1A and 5-HT7 receptors []. Similar to its structural analog, 7a·HCl, it demonstrates antidepressant-like activity in the forced swim test in mice, displaying a stronger and more specific response than 7a·HCl [].

    Relevance: Sharing the [, , ]triazolo[4,3-a]pyridine core with the target compound and closely resembling compound 7a·HCl, this molecule showcases how minor structural modifications can significantly alter receptor binding profiles and pharmacological effects. The replacement of the 3-chlorophenyl group in 7a·HCl with a [1,1′-biphenyl]-2-yl group in this compound highlights the importance of substituent modifications for fine-tuning receptor selectivity and pharmacological activity.

    Compound Description: This compound is a well-established α1GABAA receptor agonist widely employed in pharmacological studies [, , , ]. It demonstrates partial to full reproduction of the discriminative stimulus effects of ethanol in squirrel monkeys, suggesting its potential involvement in the pharmacological effects of alcohol [].

    Relevance: Sharing the [, , ]triazolo[4,3-b]pyridazine core with the target compound, this molecule highlights the structural basis for the potential interaction with GABA receptors. The presence of a 3-(trifluoromethyl)phenyl substituent instead of the 6-[(3-chlorophenyl)methylsulfanyl]-3-pyridin-2-yl group in the target compound underscores the possibility of achieving diverse biological activities by modifying substituents on the core triazolopyridazine scaffold.

    Compound Description: This compound acts as an α5GABAA receptor agonist and has been investigated for its potential role in mediating the discriminative stimulus effects of ethanol [, ].

    Relevance: Although structurally distinct from the target compound, QH-ii-066 is grouped alongside compounds targeting GABAA receptors, specifically the α5 subtype [, ]. This categorization highlights the shared pharmacological space and potential therapeutic applications related to GABAergic modulation.

    Compound Description: Panadiplon is another α5GABAA receptor agonist investigated for its role in the discriminative stimulus effects of ethanol [].

    Relevance: Similar to QH-ii-066, while panadiplon differs structurally from the target compound, it is categorized as an α5GABAA receptor agonist, highlighting the shared pharmacological target and potential therapeutic implications related to GABAergic modulation [].

    Compound Description: This compound acts as an α5GABAA receptor inverse agonist, effectively attenuating the discriminative stimulus effects of ethanol and the ethanol-like effects of the α5GABAA agonist QH-ii-066 [, ]. This suggests a potential role for α5GABAA receptors in mediating the behavioral effects of ethanol [, ].

    Relevance: While structurally distinct from the target compound, L-655,708 is grouped alongside compounds targeting GABAA receptors, specifically acting as an inverse agonist at the α5 subtype [, ]. This categorization highlights the shared pharmacological space and potential therapeutic applications related to GABAergic modulation.

    Compound Description: This compound is another α5GABAA receptor inverse agonist that effectively attenuates the ethanol-like discriminative stimulus effects of the α5GABAA agonist QH-ii-066 [].

    Relevance: Although structurally distinct from the target compound, RY-23 falls into the category of α5GABAA receptor inverse agonists, underscoring the shared pharmacological target and potential therapeutic implications related to GABAergic modulation [].

    Compound Description: This compound exhibits functional selectivity for specific non-α1 GABAA receptors, acting as a partial agonist at these subtypes while acting as an antagonist at GABAA-α1 receptors [, ]. It does not induce seizures in a rapid precipitated withdrawal assay using the inverse agonist FG-7142, suggesting a reduced propensity for physical dependence compared to benzodiazepines [].

    Relevance: Sharing the [, , ]triazolo[4,3-b]pyridazine core with the target compound, L-838,417 emphasizes the significance of structural modifications for achieving subtype selectivity within the GABAA receptor family. The presence of a 2,5-difluorophenyl group and a unique (2-methyl-2H-1,2,4-triazol-3-ylmethoxy) substituent differentiates this compound from the target compound, showcasing the structural diversity and pharmacological potential within this class of compounds.

    Compound Description: This compound displays functional selectivity for GABAA receptors, acting as a full agonist at GABAA-α2 receptors, exhibiting lower efficacy at GABAA-α3 receptors, and demonstrating the least efficacy at GABAA-α1 and GABAA-α5 receptors [, ]. Like L-838,417, it does not induce seizures in a rapid precipitated withdrawal assay using FG-7142, suggesting a reduced potential for physical dependence compared to benzodiazepines [].

    Relevance: Although structurally distinct from the target compound, SL651498 is grouped alongside compounds targeting GABAA receptors, highlighting the shared pharmacological space and potential therapeutic applications related to GABAergic modulation [, ].

    Compound Description: This compound exhibits functional selectivity within the GABAA receptor family, demonstrating relatively high intrinsic efficacy for GABAA receptors containing α2 and α3 subunits []. In rhesus monkeys, HZ-166 primarily induces a rest/sleep posture, suggesting its potential involvement in mediating mild sedation [].

    Relevance: While structurally distinct from the target compound, HZ-166 is categorized alongside compounds targeting GABAA receptors, specifically those containing α2 and α3 subunits []. This categorization emphasizes the potential of targeting specific GABAA receptor subtypes for therapeutic benefit.

  • Relevance: Sharing the [, , ]triazolo[4,3-b]pyridazine core with the target compound, MRK-696 exemplifies the importance of substituent modifications for fine-tuning activity and selectivity within the GABAA receptor family. The presence of a 2-fluorophenyl group and a (2-methyl-2H-1,2,4-triazol-2-ylmethoxy) substituent sets this compound apart from the target compound.

    Compound Description: This compound demonstrates partial intrinsic efficacy and selectivity for GABAA receptors containing α2, α3, and α5 subunits []. In rhesus monkeys, TPA023B primarily induces a rest/sleep posture, suggesting a potential role in mediating mild sedation [].

    Relevance: Despite its structural dissimilarity to the target compound, TPA023B is grouped alongside compounds targeting GABAA receptors, specifically those containing α2, α3, and α5 subunits []. This categorization highlights the potential for developing subtype-selective GABAA receptor modulators for therapeutic purposes.

Properties

CAS Number

868968-14-3

Product Name

2-(6-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine

IUPAC Name

6-[(3-chlorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine

Molecular Formula

C17H12ClN5S

Molecular Weight

353.83

InChI

InChI=1S/C17H12ClN5S/c18-13-5-3-4-12(10-13)11-24-16-8-7-15-20-21-17(23(15)22-16)14-6-1-2-9-19-14/h1-10H,11H2

InChI Key

HKXNWNDGKALPPD-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC(=CC=C4)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.